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Compound of Interest

5-Isocyanato-2,3-dihydro-1-
Compound Name:
benzofuran

Cat. No.: B1305845

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 5-
isocyanato-2,3-dihydro-1-benzofuran, a heterocyclic compound of interest in medicinal
chemistry and materials science. Due to the limited availability of direct experimental data for
this specific molecule, this document presents predicted spectral characteristics based on the
analysis of its core structure, 2,3-dihydro-1-benzofuran, and the functional isocyanate group.
The information herein serves as a valuable resource for the identification, characterization,
and quality control of this compound in a research and development setting.

Predicted Spectral Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 5-isocyanato-2,3-dihydro-1-benzofuran. These
predictions are derived from established spectral data of analogous compounds, including 2,3-
dihydrobenzofuran and various phenyl isocyanates.

Table 1: Predicted *H NMR Spectral Data (500 MHz, CDCIs)
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Table 2: Predicted 13C NMR Spectral Data (125 MHz, CDCls)

Chemical Shift (6, ppm) Assighment

~159 C-O (C-7a)

~135 C-NCO (C-5)

~128 Aromatic CH (C-4 or C-6)
~125 Aromatic CH (C-4 or C-6)
~124 C-N=C=0

~122 C-Ar (C-3a)

~110 Aromatic CH (C-7)

71 O-CH: (C-2)

~29 Ar-CHz (C-3)

Table 3: Predicted Infrared (IR) Spectral Data
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Wavenumber (cm~?) Intensity Assignment

~2270-2250 Strong, Sharp Asymmetric N=C=0 stretch
~1600-1450 Medium-Strong Aromatic C=C stretching
~1250-1200 Strong Aryl-O stretching
~1100-1000 Medium C-0O stretching

~3000-2850 Medium C-H stretching (aliphatic)
~3100-3000 Medium C-H stretching (aromatic)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Interpretation
161 [M]* (Molecular lon)
133 [M - COJ*

132 [M - NCOJ*

104 [M - CO - CzHs]*

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectral data presented
above. These protocols are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Procedure:

o Sample Preparation: Dissolve 5-10 mg of 5-isocyanato-2,3-dihydro-1-benzofuran in
approximately 0.7 mL of deuterated chloroform (CDCIs). For quantitative measurements, an
internal standard such as tetramethylsilane (TMS) may be added.[1]
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e Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.
o Data Acquisition:

o Acquire a *H NMR spectrum with a sufficient number of scans to achieve a good signal-to-
noise ratio.

o Acquire a 13C NMR spectrum, typically requiring a longer acquisition time due to the lower
natural abundance of the 13C isotope.[1]

o Data Processing: Process the raw data using appropriate software to perform Fourier
transformation, phase correction, and baseline correction. Chemical shifts are referenced to
the residual solvent peak (CDCls: & 7.26 ppm for *H and & 77.16 ppm for 13C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Procedure:

o Sample Preparation: Prepare a thin film of the neat compound on a potassium bromide (KBr)
salt plate. Alternatively, for a solid sample, a KBr pellet can be prepared by grinding a small
amount of the sample with dry KBr powder and pressing it into a transparent disk.[2]

e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

e Background Spectrum: Record a background spectrum of the empty sample compartment or
a blank KBr plate to subtract atmospheric and instrumental interferences.

o Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and
acquire the spectrum.

o Data Analysis: Identify the characteristic absorption bands corresponding to the various
functional groups in the molecule. The strong, sharp peak around 2270 cm~1 is a key
indicator of the isocyanate group.[3]

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct infusion or after separation by gas chromatography (GC-MS).

« lonization: lonize the sample molecules using a suitable technique, such as Electron
lonization (EIl). El involves bombarding the sample with a high-energy electron beam, which
typically leads to the formation of a molecular ion and various fragment ions.[4][5]

e Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole or time-of-flight).[6]

» Detection: Detect the separated ions and record their relative abundance.

o Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak,
which corresponds to the molecular weight of the compound, and interpret the fragmentation
pattern to gain structural information.[7]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 5-isocyanato-2,3-dihydro-1-benzofuran.
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Compound Synthesis & Purification
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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